![molecular formula C16H16ClN5OS B2812065 5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1796969-59-9](/img/structure/B2812065.png)
5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H16ClN5OS and its molecular weight is 361.85. The purity is usually 95%.
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Scientific Research Applications
Anaplastic Lymphoma Kinase (ALK) Inhibitor
This compound has been identified as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) . It has shown substantial antitumor activity in ALK-positive cancer patients .
Structure-Activity Relationships (SARs)
The compound has been used in the study of structure-activity relationships (SARs), helping to understand the interaction between the molecular structure of a substance and its biological activity .
Drug Development
The compound has been used in the development of new drugs . For example, it was used in the development of the drug LDK378, which is currently in phase 1 and phase 2 clinical trials .
Cancer Treatment
The compound has shown promise in the treatment of various types of cancer . It has been particularly effective in treating ALK-positive cancers .
Biological Activity
The compound has been used to study biological activity . For example, it has been used in the study of Chk1 kinase, an important target in cancer therapy .
Enhancement of Antiproliferative Effects
The compound has been found to enhance the antiproliferative effects of certain drugs . For example, it has been found to enhance the effects of doxorubicin in HeLa cells and vincristine in SW620 cells .
Future Directions
Given the anti-tubercular activity of similar compounds , this compound could be further investigated for its potential as a novel anti-tubercular agent. Future research could also explore the compound’s interactions with various biological targets to elucidate its mechanism of action. Additionally, the synthesis methods for this compound could be optimized to improve yield and purity. Finally, the safety and toxicity of this compound should be thoroughly evaluated before it can be considered for use in humans.
Mechanism of Action
Target of Action
The primary target of the compound, also known as 5-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide, is the Anaplastic Lymphoma Kinase (ALK) . ALK is a tyrosine kinase receptor in the insulin receptor superfamily . It plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
The compound acts as an ALK inhibitor . It binds to the ATP-binding site of ALK, preventing the phosphorylation and activation of the downstream signaling pathways . This inhibition blocks the proliferation of cells with constitutively activated ALK, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound affects the ALK signaling pathway . When ALK is inhibited, the activation of downstream pathways such as PI3K/AKT/mTOR and RAS/MAPK, which are involved in cell proliferation and survival, is also suppressed . This leads to the inhibition of cell growth and induction of apoptosis .
Pharmacokinetics
The compound is noted for its potential as a drug for the treatment of various diseases and disorders, suggesting it may have favorable ADME properties.
Result of Action
The result of the compound’s action is the inhibition of tumor cell proliferation and the induction of apoptosis in ALK-positive cancer cells . This leads to a decrease in tumor size and potentially to the complete eradication of the tumor .
properties
IUPAC Name |
5-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5OS/c17-14-2-1-13(24-14)16(23)21-10-11-3-7-22(8-4-11)15-12(9-18)19-5-6-20-15/h1-2,5-6,11H,3-4,7-8,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMRWKVXCRTOSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide |
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